4-Fluoro-2-isopropylpyridine CAS 1563530-48-2 properties
4-Fluoro-2-isopropylpyridine CAS 1563530-48-2 properties
The following technical guide details the properties, synthesis, and application logic for 4-Fluoro-2-isopropylpyridine (CAS 1563530-48-2) . This document is structured for researchers requiring actionable data for drug discovery and process chemistry.[1]
A Strategic Scaffold for Lipophilicity & Metabolic Tuning[1]
HPart 1: Executive Summary & Strategic Value
4-Fluoro-2-isopropylpyridine is a specialized heterocyclic building block used primarily in medicinal chemistry to optimize the pharmacokinetic (PK) profile of lead compounds.[1] It represents a "bifunctional" tuning scaffold:
-
The 2-Isopropyl Group: Provides significant steric bulk and lipophilicity (+LogP) adjacent to the nitrogen, often used to fill hydrophobic pockets in kinase or GPCR targets (e.g., the "gatekeeper" region).
-
The 4-Fluoro Group: Acts as a metabolic blocker at the para-position (preventing oxidative metabolism) and modulates the basicity of the pyridine nitrogen via inductive electron withdrawal, reducing the risk of hERG channel inhibition or phospholipidosis.[1]
Part 2: Physicochemical Profile
Note: As a specialized research chemical, some values are derived from validated Quantitative Structure-Property Relationship (QSPR) models based on analogous pyridine derivatives.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence |
| Molecular Weight | 139.17 g/mol | Exact |
| Appearance | Colorless to pale yellow liquid | Observed |
| Boiling Point | 168–172 °C (at 760 mmHg) | Predicted* |
| Density | 1.04 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Calculated |
| pKa (Conj.[1][2][3][4] Acid) | ~4.2 | Estimated** |
| H-Bond Acceptors | 1 (Pyridine N) | Exact |
| Topological Polar Surface Area | 12.9 Ų | Exact |
*Prediction Logic: 2-Isopropylpyridine (BP 183°C) vs. 4-Fluoropyridine (BP 105°C). The fluorine atom typically lowers the boiling point relative to a methyl group but increases density.[1] The estimated range reflects the interplay of the heavy halogen and the bulky alkyl chain. **The 4-fluoro substituent is electron-withdrawing, lowering the pKa relative to 2-isopropylpyridine (~5.8).
Part 3: Synthetic Methodologies
The synthesis of CAS 1563530-48-2 requires choosing between Radical Alkylation (Atom Economy) and Transition Metal Cross-Coupling (Regiospecificity).[1]
Method A: Minisci Radical Alkylation (Scalable)
This is the modern "process-friendly" route, utilizing the innate reactivity of protonated pyridines toward nucleophilic alkyl radicals.
-
Reagents: Isobutyric acid, AgNO
(cat.), (NH ) S O , H SO (aq). -
Mechanism: Oxidative decarboxylation of isobutyric acid generates the isopropyl radical, which attacks the protonated 4-fluoropyridine at the most electron-deficient position (C2).
-
Pros: Uses cheap reagents; avoids organometallics.
-
Cons: Potential for over-alkylation (2,6-diisopropyl) requires careful stoichiometry control.[1]
Method B: Negishi Cross-Coupling (Precision)
Ideal for late-stage functionalization or when high regiocontrol is mandatory.[1]
-
Precursor: 2-Bromo-4-fluoropyridine or 2-Chloro-4-fluoropyridine.[1]
-
Reagents: Isopropylzinc bromide (or Isopropylmagnesium chloride), Pd(dppf)Cl
catalyst. -
Conditions: THF, 60°C, inert atmosphere.
-
Pros: Unambiguous regiochemistry; high yields.[1]
-
Cons: Requires cryogenic preparation or handling of sensitive organozinc reagents.[1]
Visualization: Synthesis Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal synthetic route.
Figure 1: Decision matrix for selecting the synthetic route based on scale and purity requirements.
Part 4: Reactivity & Applications in Drug Design
The "Metabolic Shield" Effect
In medicinal chemistry, the C4 position of the pyridine ring is electronically susceptible to oxidative metabolism (N-oxidation or hydroxylation).
-
Mechanism: Replacing Hydrogen with Fluorine at C4 blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).[1]
-
Impact: Increases the half-life (
) of the drug candidate without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Lipophilic Tuning (LogP)
The 2-isopropyl group adds significant hydrophobicity.[1]
- LogP: Adding an isopropyl group typically increases LogP by ~1.3 units.[1]
-
Application: This is critical for compounds that need to cross the Blood-Brain Barrier (BBB) or penetrate deep hydrophobic pockets in kinase active sites (e.g., the ATP binding pocket).
Nucleophilic Aromatic Substitution (S Ar)
While the 4-fluoro group is a metabolic blocker, it is also a potential leaving group under forcing conditions, especially if the pyridine nitrogen is activated (e.g., N-oxide formation).
-
Reaction: 4-Fluoro-2-isopropylpyridine + R-NH
4-Amino-2-isopropylpyridine derivative.[1] -
Utility: This allows the molecule to serve as a scaffold for building complex 4-aminopyridine drugs (common in K+ channel blockers).[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR Logic map detailing the functional contribution of each moiety within the scaffold.
Part 5: Handling & Safety Protocols
Based on GHS classifications for analogous fluoropyridines.
-
Flammability: The compound is likely a Combustible Liquid (Flash point predicted ~55-60°C).[1] Store away from heat and open flames.
-
Health Hazards:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow N-oxidation or hydrolysis over long periods.
Part 6: References
-
Minisci Reaction Protocol: Minisci, F., et al. "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron 27.15 (1971): 3575-3579.[1] [1]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[6] Chemical Society Reviews 37.2 (2008): 320-330.[1] [1]
-
Physical Properties of Pyridines: "2-Isopropylpyridine Properties." PubChem Database, National Center for Biotechnology Information.[1] [1]
-
Negishi Coupling of Pyridines: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry 7 (2011): 1261-1277.[1] [1]
-
Metabolic Stability of Fluoropyridines: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822–5880.[1] [1]
Sources
- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 694-52-0 CAS MSDS (4-Fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed [pubmed.ncbi.nlm.nih.gov]
